3-Chloro-4-iodoaniline
Overview
Description
3-Chloro-4-iodoaniline: is an organic compound with the molecular formula C6H5ClIN and a molecular weight of 253.47 g/mol . It is a derivative of aniline, where the hydrogen atoms at the 3rd and 4th positions of the benzene ring are substituted by chlorine and iodine atoms, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-iodoaniline can be synthesized through several methods. One common approach involves the nitration of chlorobenzene to form 3-chloronitrobenzene, followed by reduction to 3-chloroaniline. The final step involves the iodination of 3-chloroaniline to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of palladium-catalyzed amination reactions. This method is preferred due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of corresponding aniline derivatives.
Scientific Research Applications
3-Chloro-4-iodoaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-iodoaniline involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, affecting biochemical pathways. The presence of chlorine and iodine atoms enhances its reactivity, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
- 2-Chloro-4-iodoaniline
- 4-Chloro-3-iodophenol
- 2-Chloro-4-iodopyridine
- 4-Chloro-2-iodoaniline
- 5-Chloro-2-iodoaniline
Comparison: 3-Chloro-4-iodoaniline is unique due to the specific positioning of chlorine and iodine atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of both chlorine and iodine atoms in specific positions can influence the compound’s reactivity in substitution and oxidation reactions .
Properties
IUPAC Name |
3-chloro-4-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZHMGRKWJMTDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300451 | |
Record name | 3-Chloro-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135050-44-1 | |
Record name | 3-Chloro-4-iodobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135050-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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